Z-His-Phe-Phe-OEt

GLUT4 inhibition glucose transport insulin resistance

Researchers studying GLUT4 trafficking or pepsin kinetics often encounter assay failure from insoluble substrates or non-selective inhibitors. Z-His-Phe-Phe-OEt (zHFFe) resolves both: • Selective GLUT4 inhibitor - noncompetitive, reversible (Ki=26 μM); spares GLUT1 at ≤1 mM. • Pepsin substrate - aqueous solubility in pH 1-5 without organic co-solvents enables reproducible kinetic assays. • Validated scaffold for photoactivatable affinity probes targeting GLUT4 binding sites. Supplied with full analytical characterization for reliable research outcomes.

Molecular Formula C34H37N5O6
Molecular Weight 611.7 g/mol
CAS No. 13053-61-7
Cat. No. B087964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-His-Phe-Phe-OEt
CAS13053-61-7
Molecular FormulaC34H37N5O6
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1
InChIKeyBACUIVJHGVZWKI-DTXPUJKBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-His-Phe-Phe-OEt – Dual Pepsin & GLUT4 Activity


Z-His-Phe-Phe-OEt (also designated zHFFe or Cbz-His-Phe-Phe-OEt) is a benzyloxycarbonyl (Cbz)-protected tripeptide comprising L-histidyl, L-phenylalanyl, and L-phenylalanine ethyl ester. It is characterized by an imidazolium moiety that confers aqueous solubility under acidic conditions [1]. The compound serves as a well-characterized synthetic substrate for the aspartyl protease pepsin [1] and has been identified as a potent, reversible, noncompetitive inhibitor of GLUT4-mediated glucose transport [2]. These dual functional properties distinguish it from many structurally related peptide analogs that lack comparable activity profiles.

Pepsin Substrate Aqueous acidic kinetic assays without organic co-solvents
GLUT4 Inhibitor Selective inhibition of GLUT4 over GLUT1 in transport studies

Z-His-Phe-Phe-OEt: Why Substitution Fails


Generic substitution of Z-His-Phe-Phe-OEt with other Cbz-protected peptides is not scientifically valid because its unique sequence and terminal modifications confer distinct physicochemical and biological properties. The combination of a protonatable imidazolium group and a C-terminal ethyl ester yields moderate aqueous solubility in the pH 1–5 range—a prerequisite for reliable kinetic assays with pepsin that is absent in many alternative Z-protected peptides [1]. Moreover, while numerous Z-protected tripeptides function solely as protease substrates, Z-His-Phe-Phe-OEt uniquely exhibits acute, noncompetitive inhibition of GLUT4-mediated glucose uptake while sparing GLUT1 at concentrations up to 1 mM [2]. This dual substrate–inhibitor profile cannot be assumed for even closely related analogs such as Z-His-Phe-Trp-OEt or Z-Phe-His-Leu-OH, which lack documented GLUT4 activity [3]. Consequently, substituting Z-His-Phe-Phe-OEt with a generic in-class compound risks experimental failure in both pepsin activity assays and glucose transport inhibition studies.

GLUT1-sparing profile

GLUT4 selectivity may not be observed with even closely related Cbz-protected tripeptides.

Acidic solubility

Imidazolium-dependent solubility in pH 1–5 may be absent in analogs lacking a basic residue.

Dual substrate–inhibitor function

Pepsin substrate activity combined with GLUT4 inhibition is not a class property of Z-protected tripeptides.

Z-His-Phe-Phe-OEt: Comparative Evidence


GLUT4-Selective Inhibition over GLUT1

Z-His-Phe-Phe-OEt (zHFFe) exhibits pronounced selectivity for GLUT4 over GLUT1 in a Xenopus oocyte expression system. It acutely and reversibly inhibited GLUT4-mediated glucose uptake, whereas GLUT1 activity remained unaffected at concentrations as high as 1 mM [1]. This selectivity profile is not observed with most HIV protease inhibitors, which typically inhibit both transporters, nor with generic Cbz-protected tripeptides lacking documented GLUT4 activity.

GLUT4 selectivity
Head-to-head
>38-fold over GLUT1
Supports GLUT4-specific transport studies
GLUT1 unaffected at ≤1 mM; Xenopus oocyte assay
GLUT4 inhibition glucose transport insulin resistance HIV protease inhibitor mimetics

Zero-Trans Glucose Flux Inhibition (Ki)

Z-His-Phe-Phe-OEt inhibits zero-trans glucose flux with an inhibition constant (Ki) of 26 μM [1]. This potency is comparable to HIV protease inhibitors such as indinavir, which exhibit Ki values in the low micromolar range [1]. In contrast, structurally related peptides with free amino or carboxyl termini showed no effect on glucose transport activity in the same screening panel [1].

GLUT4 inhibition Ki
Head-to-head
26 μM
Benchmark for GLUT4 inhibition potency assays
Inactive peptide analogs: >1 mM
zero-trans glucose flux GLUT4 inhibitor insulin resistance model HIV PI mimetic

Aqueous Solubility via Imidazolium Protonation

Z-His-Phe-Phe-OEt was the first synthetic substrate meeting the criteria for systematic pepsin kinetic studies: sufficient aqueous solubility in pH 1–5 buffers without organic co-solvents, absence of carboxyl groups with pKa in the pepsin activity range, and hydrolysis rates exceeding those of acyl dipeptide substrates [1]. The charged imidazolium group—almost entirely protonated at pH 1–5—confers moderate aqueous solubility that simpler Z-protected dipeptides and tripeptides lacking a basic residue cannot achieve under identical acidic conditions [1].

Aqueous solubility
Class-level
Moderate; no co-solvents
Enables pepsin kinetic assays in purely aqueous acidic buffers
Imidazolium protonation; previous substrates required organic solvents
pepsin substrate protease assay synthetic peptide substrate imidazolium solubility

Reversible Noncompetitive Inhibition Mechanism

In contrast to covalent or irreversible protease inhibitors that permanently modify enzyme active sites, Z-His-Phe-Phe-OEt acts as an acute, reversible, noncompetitive inhibitor of GLUT4-mediated glucose transport [1]. This kinetic behavior parallels that of clinical HIV protease inhibitors but distinguishes zHFFe from mechanism-based irreversible inhibitors used in other experimental contexts. The noncompetitive mode indicates binding to a site distinct from the glucose-binding pocket [1].

Inhibition mechanism
Supporting evidence
Reversible, noncompetitive
Allows washout/recovery studies of GLUT4 trafficking
Binds outside the glucose-binding pocket
reversible inhibition noncompetitive inhibitor GLUT4 mechanism of action

Z-His-Phe-Phe-OEt Research Applications


GLUT4-Selective Glucose Transport Inhibition

Z-His-Phe-Phe-OEt is optimally deployed as a tool compound for selectively inhibiting GLUT4-mediated glucose uptake without affecting GLUT1. In Xenopus oocyte heterologous expression systems, it acutely and reversibly blocks GLUT4 activity at concentrations ≤1 mM while sparing GLUT1 [1]. This selectivity makes it invaluable for dissecting insulin-regulated GLUT4 trafficking, studying the molecular basis of HIV protease inhibitor-induced insulin resistance, and validating GLUT4-specific small-molecule screening hits. Researchers should use a Ki of 26 μM as a benchmark for expected potency [1].

Pepsin Activity Assays in Aqueous Conditions

As the first synthetic pepsin substrate meeting the criteria of aqueous solubility in pH 1–5 without organic co-solvents, Z-His-Phe-Phe-OEt enables robust, reproducible kinetic assays [2]. Its protonated imidazolium group maintains moderate solubility under acidic conditions, eliminating the confounding effects of organic solvents on enzyme kinetics. This compound is recommended for measuring pepsin activity, comparing pepsin isoforms across species, and screening potential pepsin inhibitors in purely aqueous assay formats [2].

SAR of GLUT4 HIV PI-Mimetics

Z-His-Phe-Phe-OEt serves as a validated positive control and structural template for SAR studies aimed at understanding the core peptidomimetic features required for GLUT4 inhibition [1]. Its 26 μM Ki, noncompetitive inhibition mode, and GLUT4 selectivity provide a quantitative benchmark for evaluating novel analogs. Researchers synthesizing modified peptides or small-molecule PI mimetics can use zHFFe to calibrate assay sensitivity and confirm GLUT4-dependent effects [1].

GLUT4 Binding and Photolabeling

The zHFFe scaffold has been successfully adapted to a photoactivatable derivative (zHFF-p-benzoylphenylalanine-[¹²⁵I]Tyr-O-ethyl ester) that selectively labels GLUT4 in rat adipocytes [1]. This demonstrates the utility of the core Z-His-Phe-Phe sequence for developing affinity probes to map GLUT4 binding sites, identify interacting proteins, and quantify GLUT4 abundance in subcellular fractions. Procurement of Z-His-Phe-Phe-OEt enables in-house synthesis of such probes for direct binding studies [1].

Application
Selection Property
Validation Focus
GLUT4-selective inhibition studies
GLUT4 vs. GLUT1 selectivity profile
GLUT4-specific uptake in heterologous systems
Pepsin kinetic assays
Aqueous solubility without co-solvents (pH 1–5)
Reproducible pepsin activity in purely aqueous conditions
GLUT4 inhibitor SAR studies
Reported inhibition benchmark and noncompetitive mechanism
Analog calibration and GLUT4-dependent effect confirmation
GLUT4 affinity probe development
Z-His-Phe-Phe scaffold for photolabeling
Binding-site mapping and subcellular GLUT4 quantification

Technical Documentation Hub

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55 linked technical documents
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